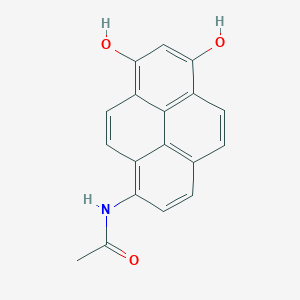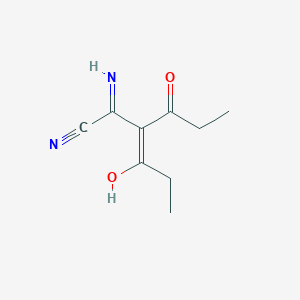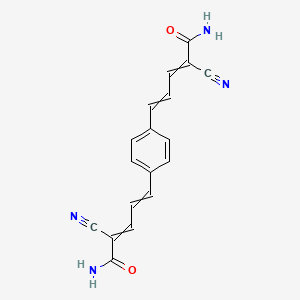
5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two cyanopenta-2,4-dienamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) typically involves the reaction of 1,4-phenylenediamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the cyanide groups.
Aplicaciones Científicas De Investigación
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)bis-N-acetamides
- 5,5’-(1,4-Phenylene)bis(4H-1,2,4-triazole-3-thiol)
- 5,5’-(1,4-Phenylene)bis(1,3,2,4-dithiadiazole)
Uniqueness
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is unique due to its specific structural features, which confer distinct electronic and reactive properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
93066-91-2 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
5-[4-(5-amino-4-cyano-5-oxopenta-1,3-dienyl)phenyl]-2-cyanopenta-2,4-dienamide |
InChI |
InChI=1S/C18H14N4O2/c19-11-15(17(21)23)5-1-3-13-7-9-14(10-8-13)4-2-6-16(12-20)18(22)24/h1-10H,(H2,21,23)(H2,22,24) |
Clave InChI |
NKXXFCYQGHEJRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC=C(C#N)C(=O)N)C=CC=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)

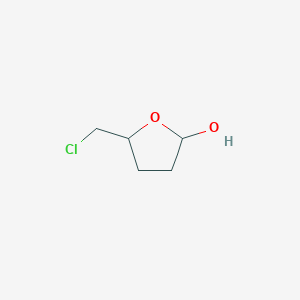

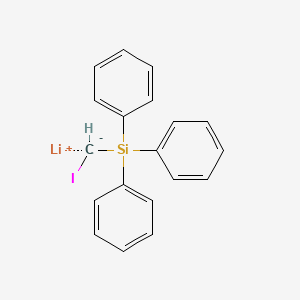
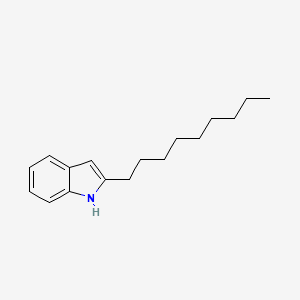
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)

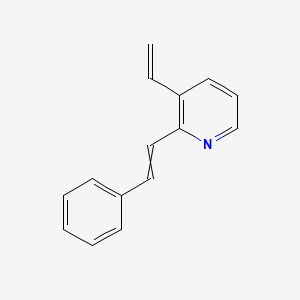
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

